6-Bromo-7-chloro-8-fluoro-2-methylquinoline
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Overview
Description
6-Bromo-7-chloro-8-fluoro-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring, along with a methyl group at the 2-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-8-fluoro-2-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a quinoline derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-8-fluoro-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Halogenating agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2) are commonly used.
Cross-Coupling: Palladium catalysts and organoboron reagents are employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .
Scientific Research Applications
6-Bromo-7-chloro-8-fluoro-2-methylquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-8-fluoro-2-methylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-chloro-8-methylquinoline: Similar structure but lacks the fluorine atom.
4-Methylquinoline: Lacks halogen substituents, making it less reactive in certain chemical reactions.
Fluoroquinolines: A broader class of compounds with varying positions of fluorine atoms, known for their antibacterial activity.
Uniqueness
6-Bromo-7-chloro-8-fluoro-2-methylquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H6BrClFN |
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Molecular Weight |
274.51 g/mol |
IUPAC Name |
6-bromo-7-chloro-8-fluoro-2-methylquinoline |
InChI |
InChI=1S/C10H6BrClFN/c1-5-2-3-6-4-7(11)8(12)9(13)10(6)14-5/h2-4H,1H3 |
InChI Key |
TZLJLQORIHKZMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2C=C1)Br)Cl)F |
Origin of Product |
United States |
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